3-Fluorononan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorononan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic organic compound that belongs to the family of ketones. The compound has a molecular formula of C9H17FO and a molecular weight of 166.23 g/mol. In
Wissenschaftliche Forschungsanwendungen
3-Fluorononan-2-one has several scientific research applications. One of the primary applications is in the field of organic synthesis. The compound is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the production of polymers and plastics.
Wirkmechanismus
The mechanism of action of 3-Fluorononan-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to various physiological effects.
Biochemische Und Physiologische Effekte
3-Fluorononan-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit acetylcholinesterase and butyrylcholinesterase activity. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The compound has also been shown to have anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-Fluorononan-2-one is its high purity, which makes it suitable for use in various lab experiments. The compound is also relatively stable and has a long shelf life. However, one of the limitations of the compound is its high cost, which can limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the research of 3-Fluorononan-2-one. One potential direction is the development of new synthetic methods for the compound, which could reduce its cost and increase its availability. Another direction is the exploration of the compound's potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Conclusion:
In conclusion, 3-Fluorononan-2-one is a synthetic organic compound that has several scientific research applications. Its high purity and stability make it suitable for use in various lab experiments. The compound's mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Future research directions include the development of new synthetic methods, exploration of potential therapeutic applications, and further studies to understand the compound's mechanism of action.
Synthesemethoden
The synthesis of 3-Fluorononan-2-one involves the reaction of 1-bromo-3-fluoropentane with potassium tert-butoxide in dimethyl sulfoxide (DMSO) solvent. The reaction takes place at a temperature of 80°C for 24 hours, and the resulting product is purified through distillation. This method yields a high purity product with a yield of approximately 60%.
Eigenschaften
CAS-Nummer |
130409-83-5 |
---|---|
Produktname |
3-Fluorononan-2-one |
Molekularformel |
C9H17FO |
Molekulargewicht |
160.23 g/mol |
IUPAC-Name |
3-fluorononan-2-one |
InChI |
InChI=1S/C9H17FO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
GUIKMOFSQXZSBE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)C)F |
Kanonische SMILES |
CCCCCCC(C(=O)C)F |
Synonyme |
2-Nonanone, 3-fluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.